Levofloxacin Hydroxy Acid

Description

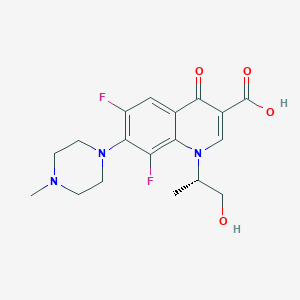

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVVQXWFAHAGQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the Levofloxacin Carboxylic Acid Core

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Target—The Core of Levofloxacin

In the landscape of fluoroquinolone antibiotics, Levofloxacin stands out for its broad-spectrum activity and favorable pharmacokinetic profile. Central to its synthesis and the study of its related impurities is the key precursor, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. For the purpose of this guide, we will refer to this molecule as the "Levofloxacin Carboxylic Acid Core" or "Levofloxacin Hydroxy Acid," as it represents the foundational acidic structure upon which the final active pharmaceutical ingredient (API) is built.

The synthesis of this tricyclic carboxylic acid is a critical step that dictates the yield, purity, and stereochemical integrity of the final Levofloxacin product. Understanding its synthesis pathways is therefore paramount for researchers in process development and medicinal chemistry. This guide provides a detailed exploration of the prevalent synthetic strategies, focusing on the chemical principles, procedural details, and the rationale behind key experimental choices.

Pathway 1: Synthesis via Hydrolysis of the Corresponding Ester

One of the most direct and industrially relevant methods for producing the Levofloxacin Carboxylic Acid Core is through the hydrolysis of its ester precursor, typically the ethyl or methyl ester. This pathway is favored for its high conversion rates and relatively straightforward purification. The choice between acidic and basic hydrolysis conditions is a critical process parameter, each with distinct mechanistic advantages and practical challenges.

The Underlying Chemistry: A Tale of Two Hydrolysis Mechanisms

Ester hydrolysis is a fundamental organic reaction, but the choice of catalyst (acid or base) significantly alters the reaction landscape.

-

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. The primary advantage is that the reaction conditions are generally mild enough to avoid epimerization at the chiral center. However, the use of strong mineral acids like sulfuric or hydrochloric acid necessitates robust, corrosion-resistant equipment and presents challenges in waste management.[1][3]

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The irreversibility is driven by the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. This method often proceeds faster and at lower temperatures than acid hydrolysis. The main challenge lies in the potential for side reactions and the need for a separate acidification step to isolate the final product.

Visualizing the Hydrolysis Pathway

Sources

- 1. CN104277052A - Synthetic method of levofloxacin or ofloxacin - Google Patents [patents.google.com]

- 2. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Levofloxacin Carboxylic Acid

Introduction

Levofloxacin Carboxylic Acid, known in pharmacopeial contexts as Levofloxacin Related Compound B, is a key synthetic precursor and primary impurity in the manufacturing of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3][4] Its chemical designation is (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid.[2][6][7] A thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of Levofloxacin. This guide provides a comprehensive overview of the known physicochemical characteristics of Levofloxacin Carboxylic Acid, outlines analytical methodologies for its characterization, and discusses its stability profile.

Chemical and Physical Properties

Levofloxacin Carboxylic Acid is a chiral molecule with a rigid tricyclic core structure. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid | [2][6][7] |

| Synonyms | Levofloxacin Hydroxy Acid, Levofloxacin Related Compound B, Levo Q Acid | [1][2] |

| Molecular Formula | C₁₃H₉F₂NO₄ | [2] |

| Molecular Weight | 281.21 g/mol | [2] |

| Appearance | White to pale yellow solid/crystalline powder | [] |

| Melting Point | >300 °C (decomposes) | |

| pKa (Predicted) | 4.87 ± 0.40 | |

| Solubility | Slightly soluble in DMSO. Quantitative aqueous solubility data across a pH range is not readily available in the literature. | |

| Optical Rotation | [α]20/D -64° (c = 1% in DMSO) |

Ionization and Solubility Profile

The ionization state of Levofloxacin Carboxylic Acid is dictated by its carboxylic acid functional group. The predicted pKa of approximately 4.87 suggests that the molecule will be predominantly in its ionized (carboxylate) form at physiological pH and in neutral to alkaline aqueous solutions. Conversely, in acidic conditions (pH < 4.87), the non-ionized form will prevail.

This pH-dependent ionization is a critical determinant of the compound's aqueous solubility. While specific experimental data for a pH-solubility profile is not extensively published, it can be inferred that the solubility of Levofloxacin Carboxylic Acid will be significantly lower in acidic media compared to neutral or alkaline conditions where the more soluble carboxylate form predominates.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and structural elucidation of Levofloxacin Carboxylic Acid.

Infrared (IR) Spectroscopy

The FTIR spectrum of a related compound, Ofloxacin, which shares the core benzoxazine structure, shows characteristic peaks for the carboxylic acid and ketone functional groups.[9][10] For Levofloxacin Carboxylic Acid, the following characteristic absorption bands are expected:

-

~1700-1730 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1620-1640 cm⁻¹: C=O stretching of the ketone.

-

Broad band ~2500-3300 cm⁻¹: O-H stretching of the carboxylic acid.

-

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

-

~1000-1100 cm⁻¹: C-F stretching due to the fluoro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure. While a detailed spectral analysis of Levofloxacin Carboxylic Acid is not widely published, the expected chemical shifts can be predicted based on its structure and comparison with the parent drug, Levofloxacin.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Levofloxacin Carboxylic Acid. The expected molecular ion peak [M+H]⁺ would be observed at m/z 282.05. Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group, leading to a significant fragment at m/z 238.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation studies on isolated Levofloxacin Carboxylic Acid are not extensively detailed in the literature, studies on the parent drug, Levofloxacin, provide valuable insights.[1][12] Levofloxacin is known to be susceptible to degradation under acidic and oxidative conditions.[1]

A plausible degradation pathway for Levofloxacin can lead to the formation of Levofloxacin Carboxylic Acid through the cleavage of the piperazine ring. The stability of Levofloxacin Carboxylic Acid itself is expected to be influenced by pH, light, and temperature. Given its structure, it is likely to be relatively stable under neutral conditions but may be susceptible to decarboxylation under harsh thermal stress.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of Levofloxacin and its related compounds, including Levofloxacin Carboxylic Acid.[1][13][14]

Step-by-Step HPLC Protocol for Related Substance Analysis

The following protocol is a representative method adapted from the analysis of Levofloxacin and its impurities.

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

-

Mobile Phase:

-

A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase composition is a mixture of buffer and methanol in a 68:32 v/v ratio.[1]

-

-

Detection:

-

UV detection at a wavelength of approximately 294 nm.[12]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent, which could be the mobile phase or a mixture of water and organic solvent.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify Levofloxacin Carboxylic Acid based on its retention time and peak area relative to a qualified reference standard.

-

Synthesis and Formation

Levofloxacin Carboxylic Acid is a key intermediate in the synthesis of Levofloxacin.[15] One common synthetic route involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid ethyl ester with a suitable base to hydrolyze the ester and yield the carboxylic acid.[16] It is also formed as a degradation product of Levofloxacin.

Diagrams

Caption: Formation pathways of Levofloxacin Carboxylic Acid.

Conclusion

Levofloxacin Carboxylic Acid is a critical compound in the context of Levofloxacin production and quality control. This guide has synthesized the available technical information on its physicochemical properties, including its chemical identity, physical characteristics, and spectroscopic features. While a comprehensive experimental dataset for some properties remains to be fully elucidated in publicly accessible literature, the information provided herein serves as a robust foundation for researchers and drug development professionals. The outlined analytical methodologies provide a starting point for the development and validation of robust quality control procedures. Further research into the aqueous solubility profile and a definitive experimental pKa determination would be valuable additions to the scientific understanding of this important molecule.

References

-

PubChem. (n.d.). Levofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

- Mehta, J., Pancholi, Y., Patel, V., Kshatri, N., & Vyas, N. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1932-1942.

- Nugrahani, I., & Kartini, K. (2021). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Molecules, 26(15), 4586.

- Merck Millipore. (n.d.). USP method - Levofloxacin using Purospher STAR columns.

- USP-NF. (2011). Levofloxacin.

- Srinivasa Rao, B., Sridhar, G., & Sastry, B. S. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 813-819.

- Naveed, S., Sultana, N., Arayne, M. S., & Dilshad, H. (2012). A New HPLC Method for the Assay of Levofloxacin and its Application in Drug-Metal Interaction Studies.

- Zhejiang University of Technology. (2020). A kind of synthetic method of levoxyfluorocarboxylic acid.

-

MassBank. (2015). (3S)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-[2][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of levofloxacin (LF) and citric acid (CA) in CDCl3.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of levofloxacin-citrate (LC) compared to levofloxacin.... Retrieved from [Link]

- E3S Web of Conferences. (2021).

- CN101659669A. (2010). Method for preparing levofloxacin.

-

AERU. (n.d.). Levofloxacin. University of Hertfordshire. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of levofloxacin obtained by electrospray ionisation in positive ion mode at the collision energy of 1.2 V. Retrieved from [Link]

- Indian Journal of Pharmaceutical Sciences. (2018). New Validated Diffuse Reflectance Infrared Fourier Transform Spectroscopic Method for the Quantification of Levofloxacin in Pharmaceutical Dosage Form. 80(3), 517-525.

- CN104277052A. (2015). Synthetic method of levofloxacin or ofloxacin.

-

ResearchGate. (n.d.). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Retrieved from [Link]

- Shimadzu. (n.d.).

- Royal Society of Chemistry. (2024).

- European Patent Office. (1994). Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives thereof.

-

SynZeal. (n.d.). Levofloxacin Impurities. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Preparation of levofloxacin hemihydrate. National Center for Biotechnology Information. Retrieved from [Link]

- Semantic Scholar. (n.d.). FTIR and Raman Spectroscopic Investigations of Ofloxacin / Carbopol940 Mucoadhesive Suspension.

- International Journal of Pharmaceutical Sciences and Research. (2013). FTIR AND RAMAN SPECTROSCOPIC INVESTIGATIONS OF OFLOXACIN / CARBOPOL940 MUCOADHESIVE SUSPENSION. 4(9), 3566-3572.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. store.usp.org [store.usp.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. uspnf.com [uspnf.com]

- 5. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 氧氟酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid [lgcstandards.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. mdpi.com [mdpi.com]

- 12. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Preparation of levofloxacin hemihydrate - Patent EP-1451194-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

The Inactivity Principle: A Technical Guide to the Mechanism of Levofloxacin and its Metabolically Inert Derivatives

Introduction: Defining the Active Moiety

For drug development professionals and researchers, understanding the complete lifecycle of a therapeutic agent—from its mechanism of action to its metabolic fate—is paramount. This guide addresses the mechanism of action of the potent fluoroquinolone antibiotic, Levofloxacin. While the topic of "Levofloxacin Hydroxy Acid" was proposed, extensive review of metabolic pathways reveals that Levofloxacin undergoes minimal metabolism in humans. The primary metabolites identified are desmethyl-levofloxacin and levofloxacin N-oxide. Crucially, these metabolites are considered to possess no relevant pharmacological activity.[1] The carboxylic acid group integral to the quinolone structure is a key feature of the parent drug itself, not a result of metabolic hydroxylation.

Therefore, this guide will provide an in-depth analysis of the core mechanism of the active parent drug, Levofloxacin. It will further explore the concept of metabolic inactivation and detail the experimental protocols required to validate the potent activity of Levofloxacin in contrast to the inert nature of its metabolites. This approach provides a comprehensive understanding of why Levofloxacin's efficacy is overwhelmingly attributed to the parent compound.

Part 1: The Core Mechanism of Levofloxacin: Dual Inhibition of Bacterial Type II Topoisomerases

Levofloxacin exerts its potent bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication and transcription.

-

Topoisomerase IV: In many bacteria, particularly Gram-positives, topoisomerase IV is essential for decatenation—the separation of interlinked daughter chromosomes following replication.[4]

Levofloxacin's mechanism involves trapping these enzymes in a transient stage of their catalytic cycle. The drug intercalates into the bacterial DNA and binds to the enzyme-DNA complex. This forms a stable ternary complex (quinolone-enzyme-DNA) that stalls the enzyme after it has cleaved the DNA but before it can re-ligate the strands.[5] This irreversible trapping of the cleavage complex leads to an accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in rapid bacterial cell death.

Caption: Levofloxacin's mechanism of action targeting bacterial DNA topology.

Part 2: Pharmacokinetics and the Principle of Metabolic Inactivation

A key attribute of Levofloxacin's clinical success is its pharmacokinetic profile. It exhibits high oral bioavailability (approaching 100%) and is widely distributed throughout the body.[1] Critically, Levofloxacin undergoes very limited metabolism. The vast majority of the drug, approximately 87%, is excreted unchanged in the urine within 48 hours.[2]

The small fraction that is metabolized (<5%) forms two primary derivatives:

-

Desmethyl-levofloxacin

-

Levofloxacin N-oxide

Multiple pharmacokinetic studies have concluded that these metabolites possess no significant pharmacological or microbiological activity.[1] This metabolic stability is a highly desirable trait for an antibiotic, as it ensures that the concentration of the active moiety remains high and predictable, minimizing the risk of sub-therapeutic dosing and the potential for inactive metabolites to cause off-target effects.

Part 3: Quantitative Analysis of Biological Activity

The potency of Levofloxacin is quantified through two primary metrics: the 50% inhibitory concentration (IC₅₀) against its target enzymes and the Minimum Inhibitory Concentration (MIC) against whole bacterial cells. The IC₅₀ value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro, providing a direct measure of target engagement. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: In Vitro Enzyme Inhibition (IC₅₀)

| Compound | Target Enzyme | Test Organism | IC₅₀ (µg/mL) | Reference |

| Levofloxacin | DNA Gyrase | E. coli | 2.50 ± 0.14 | [6] |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | [7] |

| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | [7] |

| Levofloxacin Metabolites | DNA Gyrase / Topo IV | N/A | Not reported; considered inactive | [1] |

Causality Insight: The data shows that Levofloxacin potently inhibits its target enzymes. The variation in IC₅₀ values between organisms reflects differences in enzyme structure. The absence of reported IC₅₀ values for its metabolites in scientific literature is consistent with their established biological inactivity. An experimental validation would involve running the same enzyme inhibition assays with the metabolites, where the expected result would be a failure to inhibit the enzyme at clinically relevant concentrations.

Table 2: Whole-Cell Antibacterial Activity (MIC)

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Levofloxacin | Susceptible Enterobacteriaceae | ≤ 2.0 | [8][9] |

| Levofloxacin | Pseudomonas aeruginosa | ≤ 2.0 | [8][9] |

| Levofloxacin | M. tuberculosis (wild-type) | 0.38 - 1.5 | [10] |

| Levofloxacin Metabolites | Various Bacteria | Not reported; considered inactive | [1] |

Causality Insight: The MIC values confirm that the potent enzyme inhibition translates directly to whole-cell bactericidal activity at low drug concentrations. As with the enzyme assays, the metabolites are expected to show no inhibition of bacterial growth.

Part 4: Experimental Validation: Methodologies and Workflows

To empirically validate the activity of Levofloxacin and the inactivity of its metabolites, a series of well-established in vitro assays are required. These protocols serve as a self-validating system when the parent drug is used as a positive control and a no-drug reaction as a negative control.

Experimental Workflow Diagram

Caption: Workflow for comparative analysis of Levofloxacin and its metabolites.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit DNA gyrase from converting a relaxed circular plasmid into its supercoiled form.

-

Principle: Active DNA gyrase will supercoil relaxed plasmid DNA. In the presence of an inhibitor like Levofloxacin, this process is blocked, and the DNA remains in its relaxed state. The different topological forms (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, DTT, spermidine, ATP, and bovine serum albumin.[7]

-

Substrate Addition: Add 0.2-0.5 µg of relaxed pBR322 plasmid DNA to the mixture.[6][7]

-

Inhibitor Addition: Add serial dilutions of the test compound (Levofloxacin or a metabolite) in DMSO. Include a "no drug" control (DMSO only) and a "no enzyme" control.

-

Enzyme Initiation: Initiate the reaction by adding a defined amount (e.g., 0.4 µg) of purified E. coli DNA gyrase enzyme.[6]

-

Incubation: Incubate the reaction at 37°C for 60 minutes.[7]

-

Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and a loading dye (glycerol and bromophenol blue).[6]

-

Analysis: Load the samples onto a 1.2% agarose gel and perform electrophoresis. Stain the gel with ethidium bromide and visualize under UV light.[6]

-

-

Expected Results:

-

Levofloxacin: A dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

-

Metabolites: No significant difference from the "no drug" control; the supercoiled DNA band should be prominent.

-

Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit topoisomerase IV from separating catenated (interlinked) DNA rings into individual circular monomers.

-

Principle: Topoisomerase IV decatenates kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles. An active inhibitor prevents this separation, and the kDNA network remains intact, unable to enter the agarose gel. Decatenated minicircles can enter the gel and are visible as distinct bands.

-

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, DTT, ATP, and bovine serum albumin.[7]

-

Substrate Addition: Add approximately 0.4 µg of kinetoplast DNA (kDNA) as the substrate.[7]

-

Inhibitor Addition: Add serial dilutions of the test compound (Levofloxacin or a metabolite).

-

Enzyme Initiation: Start the reaction by adding purified topoisomerase IV enzyme.

-

Incubation: Incubate at 37°C for 60 minutes.[7]

-

Termination & Analysis: Stop the reaction and analyze the products via agarose gel electrophoresis as described for the gyrase assay.

-

-

Expected Results:

-

Levofloxacin: A dose-dependent decrease in the free minicircle bands, with the high molecular weight kDNA remaining in the loading well.

-

Metabolites: No significant difference from the "no drug" control; free minicircle bands should be clearly visible.

-

Part 5: Implications for Drug Development and Clinical Practice

The combination of high potency, a well-defined mechanism of action, and metabolic stability makes Levofloxacin a highly effective antibiotic. For drug development professionals, this profile serves as a benchmark:

-

Predictable Efficacy: With minimal metabolism to inactive forms, the plasma concentration of Levofloxacin is a reliable predictor of its antibacterial effect at the site of infection.

-

Reduced Risk of Drug-Drug Interactions: Drugs that are not extensively metabolized are less likely to be perpetrators or victims of metabolic drug-drug interactions, simplifying patient management.

-

Lower Potential for Metabolite-Induced Toxicity: The pharmacological inactivity of the desmethyl and N-oxide metabolites means they are unlikely to contribute to off-target toxicity.

Conclusion

The bactericidal activity of Levofloxacin is a direct and potent consequence of its ability to form stable ternary complexes with bacterial DNA gyrase and topoisomerase IV, leading to catastrophic double-strand DNA breaks. The molecule's chemical structure is optimized for this interaction. In contrast, its major metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, are pharmacologically inert. This distinction underscores a critical principle in pharmacology: the therapeutic effect is driven by the parent compound, and its metabolic stability is a cornerstone of its predictable and safe clinical profile. The experimental protocols detailed herein provide a robust framework for demonstrating this activity differential, a fundamental exercise in the characterization of any antimicrobial agent.

References

-

Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). PubMed Central. [Link]

-

Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). PubMed Central. [Link]

-

Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization. (n.d.). PubMed Central. [Link]

-

Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). ACS Infectious Diseases. [Link]

-

Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. (n.d.). PubMed Central. [Link]

-

The clinical pharmacokinetics of levofloxacin. (1997). PubMed. [Link]

-

DNA Gyrase Inhibition Assays Are Necessary to Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

-

MTS™ Levofloxacin. (n.d.). Liofilchem. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

Structural study of Topoisomerase IV-DNA-Levofloxacin complexes from Streptococcus pneumoniae. (n.d.). E3S Web of Conferences. [Link]

-

Novel Pharmacokinetic/Pharmacodynamic Parameters Quantify the Exposure–Effect Relationship of Levofloxacin against Fluoroquinolone-Resistant Escherichia coli. (2021). MDPI. [Link]

-

Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. (n.d.). ACS Publications. [Link]

-

Steady-State Plasma and Intrapulmonary Concentrations of Levofloxacin and Ciprofloxacin in Healthy Adult Subjects. (n.d.). ResearchGate. [Link]

-

Ezy MIC™ Levofloxacin. (n.d.). HiMedia Laboratories. [Link]

-

Determination of MICs of Levofloxacin for Mycobacterium tuberculosis with gyrA Mutations. (2016). PLOS ONE. [Link]

-

Pharmacokinetics and pharmacodynamics of levofloxacin in bronchial mucosa and lung tissue of patients undergoing pulmonary operation. (n.d.). PubMed Central. [Link]

-

Levofloxacin disk potency and tentative interpretive criteria for susceptibility tests. (n.d.). ResearchGate. [Link]

-

IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America. [Link]

-

Simulated concentration-time profiles of levofloxacin (free fraction)... (n.d.). ResearchGate. [Link]

Sources

- 1. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. himedialabs.com [himedialabs.com]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. liofilchem.com [liofilchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of MICs of Levofloxacin for Mycobacterium tuberculosis with gyrA Mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Levofloxacin Carboxylic Acid: Synthesis, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Levofloxacin Carboxylic Acid, a key chemical entity associated with the synthetic pathway and impurity profile of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document delves into its chemical identity, synthesis, physicochemical properties, and analytical characterization, offering valuable insights for professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

Levofloxacin Carboxylic Acid, also known by several synonyms including Levofloxacin Q-Acid and (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of Levofloxacin.[1][2] It is also classified as a process-related impurity in the final drug substance.[3][4][5]

| Parameter | Value | Source |

| CAS Number | 100986-89-8 | [1][2][5][6][7] |

| Molecular Formula | C₁₃H₉F₂NO₄ | [1][5][6][7] |

| Molecular Weight | 281.21 g/mol | [1][5][6][7] |

| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

Synthesis and Role as an Intermediate

Levofloxacin Carboxylic Acid is a pivotal precursor in the manufacturing of Levofloxacin. The synthesis of Levofloxacin, a chiral molecule, requires a carefully controlled process to ensure the correct stereochemistry, and Levofloxacin Carboxylic Acid is a key building block in this pathway.[8] The general synthetic route involves the formation of the tricyclic core of the quinolone antibiotic, which is represented by Levofloxacin Carboxylic Acid. The subsequent step in the synthesis of Levofloxacin is the nucleophilic substitution of the fluorine atom at the C-10 position with N-methylpiperazine.

Caption: Simplified workflow of Levofloxacin synthesis highlighting the role of Levofloxacin Carboxylic Acid.

Analytical Characterization

The identification and quantification of Levofloxacin Carboxylic Acid are critical for ensuring the quality and purity of Levofloxacin. Various analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of Levofloxacin and its related impurities, including Levofloxacin Carboxylic Acid.[9] The United States Pharmacopeia (USP) monograph for Levofloxacin outlines an HPLC method for the determination of organic impurities.[10]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometry, typically around 294 nm or 340 nm |

| Flow Rate | Typically 0.7-1.0 mL/min |

| Column Temperature | Often maintained at an elevated temperature (e.g., 42°C) for better peak shape and reproducibility |

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of impurities.[11][12][13] It provides molecular weight information and fragmentation patterns that can confirm the identity of Levofloxacin Carboxylic Acid and other related substances.

Significance as a Process-Related Impurity

In the final Levofloxacin drug product, Levofloxacin Carboxylic Acid is considered a process-related impurity.[3] Its presence indicates an incomplete reaction or inadequate purification during the manufacturing process. Regulatory agencies such as the European Pharmacopoeia (EP) list it as a specified impurity (Levofloxacin Impurity F).[1][5][7] Therefore, robust analytical methods are essential to monitor and control its levels within acceptable limits to ensure the safety and efficacy of the final drug product.

Distinction from Hydroxylated Degradation Products

It is important to distinguish Levofloxacin Carboxylic Acid from hydroxylated metabolites or degradation products of Levofloxacin. While hydroxylation is a known degradation pathway for Levofloxacin, leading to the formation of various hydroxylated derivatives, these are structurally different from Levofloxacin Carboxylic Acid (CAS 100986-89-8).[11][13][14][15] The latter is a difluoro-substituted carboxylic acid, which is a precursor in the synthesis, whereas hydroxylated degradation products are formed by the addition of a hydroxyl group to the Levofloxacin molecule itself.

Caption: Conceptual diagram illustrating the distinct roles of Levofloxacin Carboxylic Acid and Hydroxylated Levofloxacin.

References

-

Electrocatalytic Degradation of Levofloxacin, a Typical Antibiotic in Hospital Wastewater. (2021-11-11). National Center for Biotechnology Information. [Link]

-

Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [Link]

-

Levofloxacin-impurities. Pharmaffiliates. [Link]

-

Levofloxacin. National Center for Biotechnology Information. [Link]

-

Levofloxacin q-acid. National Center for Biotechnology Information. [Link]

-

Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity. National Center for Biotechnology Information. [Link]

-

Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. DESWATER. [Link]

-

Levofloxacin Impurities. SynZeal. [Link]

-

Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. [Link]

-

Levofloxacin. Wikipedia. [Link]

-

Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions. MDPI. [Link]

-

Pharmacology of Levofloxacin (Levaquin); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

Levofloxacin degradation by porous Cox/CN activated peroxymonosulfate: Investigation of efficiency, mechanism, and degradation pathways. ResearchGate. [Link]

-

Structural Formula. accessdata.fda.gov. [Link]

-

Analysis of impurity profile of levofloxacin lactate and sodium chloride injection. Europe PMC. [Link]

-

LEVAQUIN (levofloxacin) TABLETS. accessdata.fda.gov. [Link]

-

Chemical structure of levofloxacin. ResearchGate. [Link]

-

Levofloxacin - Impurity F. Pharmaffiliates. [Link]

Sources

- 1. Levofloxacin q-acid | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levofloxacin Q-Acid | 100986-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Analysis of impurity profile of levofloxacin lactate and sodium chloride injection [zgywjj.magtechjournal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 100986-89-8|(S)-9,10-Difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Levofloxacin impurity F CRS | LGC Standards [lgcstandards.com]

- 8. Levofloxacin - Wikipedia [en.wikipedia.org]

- 9. caribjscitech.com [caribjscitech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Electrocatalytic Degradation of Levofloxacin, a Typical Antibiotic in Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. deswater.com [deswater.com]

- 14. Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Vitro Metabolism of Levofloxacin

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, is renowned for its broad-spectrum activity and favorable pharmacokinetic profile. A defining characteristic of levofloxacin is its limited metabolism in humans, with the majority of the drug being excreted unchanged in the urine.[1][2][3] However, understanding the minor metabolic pathways is crucial for a comprehensive safety and drug-drug interaction (DDI) profile. This guide provides a detailed technical exploration of the in-vitro methods used to study the metabolism of levofloxacin. We delve into the enzymatic basis of its biotransformation, focusing on the formation of its primary, albeit minor, metabolites: desmethyl-levofloxacin and levofloxacin N-oxide.[3][4] While direct hydroxylation is not a principal metabolic route, this guide establishes the framework for its investigation. A comprehensive, field-proven protocol using human liver microsomes (HLMs) is presented, emphasizing the causality behind experimental choices to ensure a self-validating system. Furthermore, we detail the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification and discuss the interpretation of metabolic stability data. This document serves as a practical resource for scientists engaged in drug metabolism and pharmacokinetic studies.

Introduction: The Metabolic Profile of Levofloxacin

Levofloxacin exhibits a pharmacokinetic profile characterized by rapid absorption, high bioavailability (approaching 100%), and extensive distribution into body tissues.[1][2][5] Its elimination is predominantly renal, with approximately 87% of an administered dose recovered as the unchanged parent drug in urine within 48 hours.[3] This indicates that metabolism is a minor clearance pathway for this agent.

Despite its low metabolic turnover, characterizing these minor pathways is essential in drug development. It informs our understanding of potential drug-drug interactions, particularly when co-administered with potent enzyme inducers or inhibitors, and helps predict disposition in populations with altered metabolic capacities.

In humans, metabolism accounts for less than 5% of a levofloxacin dose.[3][4] The two identified metabolites are desmethyl-levofloxacin and levofloxacin N-oxide, both of which possess little to no relevant pharmacological activity.[3] The formation of a direct hydroxy metabolite is not reported as a significant pathway, but the enzymatic systems responsible for the observed metabolism are the focus of in-vitro investigation.

The Enzymatic Landscape: Cytochrome P450 and Levofloxacin Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal catalyst for Phase I metabolic reactions, including oxidation, reduction, and hydrolysis.[6] These enzymes are central to the metabolism of a vast majority of therapeutic agents.[7] Given that desmethylation and N-oxidation are oxidative processes, the involvement of CYP enzymes is the primary hypothesis for levofloxacin metabolism.

While some fluoroquinolones are known substrates and inhibitors of CYP enzymes like CYP3A4 and CYP1A2, the interaction of levofloxacin with these enzymes is comparatively weak.[8][9] In-vitro studies are therefore designed not only to identify the metabolites but also to pinpoint the specific CYP isozymes involved and to determine the kinetic parameters of the reactions. This information is critical for predicting whether levofloxacin might act as a victim or perpetrator in clinically significant drug-drug interactions.[10]

Caption: In-vitro metabolic pathways of Levofloxacin mediated by hepatic enzymes.

A Practical Guide to In-Vitro Metabolism Assessment using Human Liver Microsomes (HLMs)

The microsomal stability assay is a cornerstone of in-vitro drug metabolism studies. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I metabolic enzymes, particularly CYPs.[11][12] This assay allows for the determination of a compound's metabolic stability and the identification of its primary metabolites.

Principle of the HLM Assay

The core principle involves incubating the test compound (levofloxacin) with metabolically active HLMs in the presence of a necessary cofactor, typically NADPH.[13] The reaction is monitored over time to measure the rate of disappearance of the parent compound and the concurrent formation of metabolites. The rationale for this model is its high-throughput capability and its focus on CYP-mediated metabolism, making it an excellent screening tool.[14]

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with controls integrated to ensure the integrity of the results.

1. Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to maintain a physiological pH optimal for enzymatic activity.

-

Levofloxacin Stock Solution (10 mM in DMSO): Prepare a high-concentration stock solution. The final concentration of DMSO in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.

-

Human Liver Microsomes (20 mg/mL stock): Commercially available, pooled from multiple donors to average out inter-individual variability. Thaw on ice immediately before use.[11]

-

NADPH Regenerating System (e.g., G-6-P, G-6-PDH, and NADP+): This is critical for sustaining CYP activity. NADPH is consumed during the reaction, and this system continuously regenerates it, ensuring linear kinetics over the incubation period. Prepare according to the manufacturer's instructions. A common alternative is to use a pre-made NADPH solution.[15]

-

Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog of levofloxacin or another fluoroquinolone) in an organic solvent like acetonitrile. The IS is crucial for correcting analytical variability during LC-MS/MS analysis.[16]

-

Termination Solution: Acetonitrile with the integrated Internal Standard. The cold organic solvent serves to stop the enzymatic reaction by precipitating the microsomal proteins.

2. Incubation Procedure:

-

Pre-incubation: In a 96-well plate, add the phosphate buffer, the NADPH regenerating system (or buffer if it's a 'minus-cofactor' control), and HLM solution. Dilute the levofloxacin stock solution in buffer and add it to the wells. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.

-

Causality: Pre-incubate this mixture at 37°C for 5-10 minutes. This step allows the system to reach thermal equilibrium and ensures all components are at the optimal temperature before the reaction is initiated.[11]

-

Reaction Initiation: Initiate the reaction by adding pre-warmed NADPH solution (or the full regenerating system if not already present). This marks time zero (T=0).

-

Time-Course Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a 2-3 fold volume of the cold Termination Solution.[13] The T=0 sample is crucial as it represents 100% of the initial compound concentration.

3. Essential Controls for a Self-Validating System:

-

Minus-Cofactor Control: An incubation at the longest time point (e.g., 60 min) without NADPH. Significant compound loss in this well would indicate non-NADPH-dependent degradation (e.g., chemical instability or metabolism by non-CYP enzymes).

-

Heat-Inactivated Microsome Control: An incubation with HLMs that have been pre-heated (e.g., at 50°C for 15 min) to denature the enzymes. This control confirms that any observed metabolism is enzymatic.

-

Positive Control: A compound with a known, well-characterized metabolism rate (e.g., testosterone or verapamil) should be run in parallel. This validates that the microsomal batch and cofactor system are active.

4. Sample Processing:

-

After adding the Termination Solution, seal the plate and vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the analyte, metabolites, and internal standard, to a new plate for LC-MS/MS analysis.

Sources

- 1. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 7. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Personalized therapeutics for levofloxacin: a focus on pharmacokinetic concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDR- and CYP3A4-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. oyc.co.jp [oyc.co.jp]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetic Profile of Levofloxacin and its Metabolites

An in-depth technical guide on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on Levofloxacin Hydroxy Acid: Extensive literature review indicates that "Levofloxacin Hydroxy Acid" is not a recognized or commonly reported metabolite of Levofloxacin in humans. The primary metabolic pathways of Levofloxacin lead to the formation of desmethyl-levofloxacin and levofloxacin-N-oxide. This guide will therefore focus on the robust pharmacokinetic profile of the parent drug, Levofloxacin, and its two major metabolites. We will also explore the theoretical implications of hydroxylation on fluoroquinolone metabolism as a conceptual framework.

Part 1: Core Pharmacokinetic Profile of Levofloxacin

Levofloxacin, the L-isomer of the racemic ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity. Its pharmacokinetic profile is characterized by excellent oral bioavailability, extensive tissue distribution, and limited metabolism, making it a highly effective agent in clinical practice.

Absorption

Following oral administration, levofloxacin is rapidly and almost completely absorbed.

-

Bioavailability: The absolute bioavailability of oral levofloxacin is approximately 99%, meaning the oral and intravenous administration routes are essentially interchangeable.

-

Time to Peak Concentration (Tmax): Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after oral ingestion.

-

Effect of Food: The presence of food has a minimal effect on the extent of absorption (AUC), although it may slightly delay the time to peak concentration by about 1 hour.

Distribution

Levofloxacin exhibits wide distribution into various body tissues and fluids.

-

Volume of Distribution (Vd): The steady-state volume of distribution generally ranges from 74 to 112 liters, indicating significant penetration into extravascular spaces.

-

Protein Binding: Levofloxacin demonstrates low to moderate plasma protein binding, typically in the range of 24% to 38%, primarily to albumin. This low level of binding contributes to its extensive tissue distribution.

-

Tissue Penetration: The drug achieves high concentrations in key infection sites, including the lungs, bronchial mucosa, skin, and prostate tissue, often exceeding concurrent plasma concentrations.

Metabolism

Levofloxacin undergoes limited metabolism in humans, a key factor contributing to its favorable safety profile and low potential for metabolic drug-drug interactions.

-

Metabolic Pathways: Less than 5% of an administered dose is recovered in the urine as its two primary metabolites:

-

Desmethyl-levofloxacin: A pharmacologically inactive metabolite.

-

Levofloxacin-N-oxide: Also considered inactive.

-

-

Enzymatic Contribution: The specific cytochrome P450 (CYP450) isoenzymes involved in this limited metabolism are not considered a major pathway of elimination, reducing the risk of CYP-mediated drug interactions.

Table 1: Key Pharmacokinetic Parameters of Levofloxacin

| Parameter | Value | Significance |

| Oral Bioavailability | ~99% | Oral and IV doses are interchangeable. |

| Tmax (Oral) | 1-2 hours | Rapid onset of action. |

| Plasma Protein Binding | 24-38% | High availability of free drug for distribution. |

| Volume of Distribution (Vd) | 74-112 L | Excellent penetration into body tissues. |

| Elimination Half-life (t½) | 6-8 hours | Allows for once-daily dosing. |

| Primary Route of Excretion | Renal | Dose adjustments needed for renal impairment. |

Excretion

The primary route of elimination for levofloxacin is via the kidneys.

-

Renal Clearance: Approximately 87% of an administered dose is excreted as unchanged drug in the urine within 48 hours.

-

Mechanism: Elimination is primarily achieved through glomerular filtration and active tubular secretion.

-

Fecal Excretion: Fecal elimination is a minor pathway, accounting for less than 4% of the dose.

Part 2: Experimental Protocols for Pharmacokinetic Analysis

The analysis of levofloxacin and its metabolites in biological matrices requires robust and validated bioanalytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.

Workflow for Sample Preparation and Analysis

This workflow outlines the critical steps from sample collection to data analysis for a pharmacokinetic study.

Levofloxacin Hydroxy Acid: An In-Depth Technical Guide to a Key Levofloxacin Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] As with any pharmaceutical compound, ensuring its purity is paramount to guaranteeing safety and efficacy. This technical guide provides a comprehensive overview of Levofloxacin Hydroxy Acid (CAS No. 1036016-10-0), a significant degradation impurity of levofloxacin.[2] We will delve into its formation pathways, physicochemical characteristics, and robust analytical methodologies for its detection and quantification. Furthermore, this guide will address the critical aspects of its toxicological implications and the regulatory framework governing its limits in pharmaceutical preparations. This document is intended to serve as an essential resource for professionals involved in the research, development, and quality control of levofloxacin.

Introduction to Levofloxacin and the Imperative of Impurity Profiling

Levofloxacin is the levorotatory isomer of ofloxacin and exerts its antibacterial action by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products can arise from the manufacturing process or degradation over time.[3] These impurities can potentially impact the safety and efficacy of the drug product. Therefore, stringent control and monitoring of impurities are mandated by regulatory bodies worldwide.[4]

Levofloxacin Hydroxy Acid is a degradation product that can form under various stress conditions. Understanding its properties and having reliable analytical methods for its control are crucial for ensuring the quality of levofloxacin products.

Formation and Physicochemical Properties of Levofloxacin Hydroxy Acid

Formation Pathways

Levofloxacin Hydroxy Acid is primarily formed through the degradation of levofloxacin. The main degradation pathways include photodegradation, oxidative degradation, and to a lesser extent, hydrolysis.[4][5]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of hydroxyl radicals, which can then attack the levofloxacin molecule.[5]

-

Oxidative Degradation: The presence of oxidizing agents can lead to the hydroxylation of the levofloxacin molecule.[4] Forced degradation studies have shown that levofloxacin is susceptible to oxidative stress.[6]

-

Hydrolysis: While generally more stable to hydrolysis, under certain pH and temperature conditions, levofloxacin can undergo hydrolytic degradation, which may contribute to the formation of hydroxylated species.

The hydroxylation can occur at different positions on the levofloxacin molecule, but the formation of Levofloxacin Hydroxy Acid specifically involves the addition of a hydroxyl group. The exact position of this hydroxylation is crucial for its chemical properties and biological activity.

Caption: Formation of Levofloxacin Hydroxy Acid from Levofloxacin under stress conditions.

Physicochemical Properties

While specific experimental data for Levofloxacin Hydroxy Acid is not extensively published, its properties can be inferred from the structure of levofloxacin and general knowledge of hydroxylated fluoroquinolones. The introduction of a hydroxyl group is expected to increase the polarity and potentially the aqueous solubility of the molecule compared to levofloxacin.[7]

| Property | Levofloxacin | Levofloxacin Hydroxy Acid (Predicted) |

| Molecular Formula | C₁₈H₂₀FN₃O₄[1] | C₁₈H₂₀FN₃O₅ |

| Molecular Weight | 361.37 g/mol [1] | 377.37 g/mol |

| Solubility | Sparingly soluble in water[1] | Likely more soluble in water than levofloxacin |

| pKa | pKa1 ≈ 6.0 (carboxylic acid), pKa2 ≈ 8.1 (piperazine)[5] | Similar pKa values expected, with potential slight shifts due to the hydroxyl group |

| logP | -0.3[1] | Expected to be lower (more hydrophilic) than levofloxacin |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the analysis of levofloxacin and its impurities.[2][8]

Recommended HPLC Method (Based on USP Monograph)

The United States Pharmacopeia (USP) provides a validated HPLC method for the analysis of levofloxacin and its related compounds.[3][9] This method can be used for the detection and quantification of Levofloxacin Hydroxy Acid.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm packing |

| Mobile Phase | Gradient elution with a mixture of a buffer solution (containing ammonium acetate, cupric sulfate, and L-isoleucine) and methanol.[2] |

| Flow Rate | 0.7 mL/min[2] |

| Column Temperature | 42°C[2] |

| Detection | UV at 340 nm[2] |

| Injection Volume | 25 µL[2] |

System Suitability:

-

Resolution: The resolution between levofloxacin and any adjacent impurity peak should be not less than 1.5.

-

Tailing Factor: The tailing factor for the levofloxacin peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Caption: General workflow for the HPLC analysis of Levofloxacin Hydroxy Acid.

Method Validation

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Toxicological Assessment and Regulatory Limits

Toxicological Profile

The toxicological data specifically for Levofloxacin Hydroxy Acid is limited in publicly available literature. However, the toxicity of degradation products of fluoroquinolones is a subject of concern.[1][10] Some degradation products of other fluoroquinolones have been shown to possess mutagenic or genotoxic potential.[11][12]

-

In Silico Predictions: Computational toxicology models can be used to predict the potential toxicity of impurities based on their chemical structure. Such studies on other fluoroquinolone degradation products suggest that some by-products may pose a health risk.[13]

-

Read-Across Approach: In the absence of direct data, a read-across approach from structurally similar compounds can be used to estimate potential toxicity. The toxicity of levofloxacin itself, which includes risks of tendinitis, CNS effects, and phototoxicity, provides a baseline for concern.[10]

Further toxicological studies are warranted to definitively establish the safety profile of Levofloxacin Hydroxy Acid.

Regulatory Limits

The limits for impurities in pharmaceutical products are governed by guidelines from the International Council for Harmonisation (ICH) and pharmacopeias such as the USP and European Pharmacopoeia (Ph. Eur.).[4][14]

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.[4]

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

The USP monograph for levofloxacin specifies limits for known impurities and a general limit for any unspecified impurity.[3] Levofloxacin Hydroxy Acid, if not listed as a specified impurity, would fall under the category of an unspecified impurity. The typical limit for an unspecified impurity is not more than 0.10%.[3]

Conclusion and Future Perspectives

Levofloxacin Hydroxy Acid is a critical impurity to monitor in levofloxacin drug substance and product to ensure quality and safety. Its formation is linked to degradation pathways, particularly under oxidative and photolytic stress. Validated HPLC methods are essential for its accurate quantification.

While the current regulatory framework provides general guidance for the control of such impurities, a deeper understanding of the specific toxicological profile of Levofloxacin Hydroxy Acid is needed. Further research should focus on:

-

The definitive structural elucidation of Levofloxacin Hydroxy Acid formed under various stress conditions.

-

The synthesis of a certified reference standard to facilitate accurate quantification.

-

Comprehensive toxicological and genotoxicity studies to establish a clear safety profile.

By addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the high quality and safety of levofloxacin for patients worldwide.

References

-

PubChem. Levofloxacin. National Center for Biotechnology Information. [Link]

- G. Srinivasa Rao, et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech, 8(1), 036-052.

-

Shimadzu. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

- USP-NF. (2011). Levofloxacin.

- MDPI. (2024).

- MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205.

- Nugrahani, I., & Ibrahim, S. (2021). Polymorphism of levofloxacin: structure, properties and phase transformation. Journal of Pharmaceutical Sciences, 110(1), 1-13.

- E3S Web of Conferences. (2021).

-

SIELC Technologies. HPLC Method for Analysis of Levofloxacin. [Link]

- ResearchGate. (2020).

- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

- PubMed. (2011). In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin. Food and Chemical Toxicology, 49(11), 2888-2893.

- USP-NF. Levofloxacin.

- USP. (2015). General Chapter <1086> Impurities in Drug Substances and Drug Products.

- ResearchGate. (2023). ¹H NMR spectra of levofloxacin (LF) and citric acid (CA) in CDCl3...

- EDQM.

- European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products.

- PubMed. (2021). Determination of levofloxacin by HPLC with fluorescence detection in human breast milk. Bioanalysis, 13(11), 895-905.

- ResearchGate. (2022).

-

Pharmaffiliates. Levofloxacin-impurities. [Link]

- Google Patents. (2022). Synthetic method of levofloxacin. CN114478573A.

- ResearchGate. (2015).

- International Journal of Pharmaceutical Sciences and Research. (2015). Development and Validation of RP-HPLC Method for Determination of Levofloxacin in Tablet Using UV and Fluorescence Detectors Simultaneously. 6(4), 1563-1569.

- Journal of Applied Bioanalysis. (2016). Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. 2(1), 1-8.

- DESWATER. (2017).

- MDPI. (2023). In Silico Activity Prediction and Docking Studies of the Binding Mechanisms of Levofloxacin Structure Derivatives to Active Receptor Sites of Bacterial Type IIA Topoisomerases. International Journal of Molecular Sciences, 24(24), 17508.

- PubMed. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1039-1047.

- Shimadzu.

- Semantic Scholar. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)

- Der Pharma Chemica. (2015). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. 7(10), 224-231.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. uspnf.com [uspnf.com]

- 4. Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usp.org [usp.org]

Methodological & Application

Application Note: High-Performance Analytical Methods for the Detection of Levofloxacin Hydroxy Acid and Other Degradation Products

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The chemical stability of an active pharmaceutical ingredient (API) like levofloxacin is a critical attribute that can affect its safety and efficacy.[3] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, robust analytical methods are required to separate and quantify levofloxacin from its degradation products.

This application note provides a comprehensive guide to the analytical methods for detecting and quantifying Levofloxacin and its degradation products, with a focus on "Levofloxacin Hydroxy Acid" and other species formed under forced degradation conditions. While "Levofloxacin Hydroxy Acid" is not a universally standardized nomenclature, it generally refers to hydroxylated degradants of levofloxacin. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for developing and validating stability-indicating analytical methods.[3][4] These studies involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4]

This document details two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a highly sensitive Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for identification and quantification of trace-level impurities.

Understanding Levofloxacin Degradation

Levofloxacin can degrade through several pathways, including hydrolysis, oxidation, and photolysis.[4][5] Studies have shown that levofloxacin is particularly susceptible to degradation under acidic and oxidative stress.[3][4] Common degradation products identified include:

-

Hydroxylated derivatives: Formed through the addition of a hydroxyl group to the levofloxacin molecule. One such identified product is (S)-3,7-dihydro-9-hydroxy-3-methyl-7-oxo-10-(piperazine-1-yl) -2H-[1][6] oxazino-[2,3,4-ij]quinolone-6-carboxylic acid.[7]

-

Levofloxacin N-oxide: A common product of oxidative degradation.[8]

-

Desmethyl levofloxacin: Resulting from the removal of a methyl group.[8]

-

Decarboxylated levofloxacin: Formed by the loss of the carboxylic acid group.[8]

The ability of an analytical method to separate these and other potential degradation products from the parent levofloxacin peak is the hallmark of a stability-indicating method.

Method 1: Stability-Indicating HPLC-UV Method

This method is designed for the routine quality control of levofloxacin in bulk drug and pharmaceutical formulations, providing a reliable means to quantify the parent drug and its known impurities.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Levofloxacin and its more polar degradation products will have different retention times, allowing for their separation and quantification. UV detection is suitable for aromatic compounds like levofloxacin and its derivatives.

Experimental Protocol

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 column (e.g., Cosmosil C18, 250 mm x 4.6 mm, 5 µm)[3]

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade methanol, acetonitrile, triethylamine, sodium dihydrogen orthophosphate dihydrate, and orthophosphoric acid

-

Purified water (Milli-Q or equivalent)

-

Levofloxacin reference standard and impurity standards (if available)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer: Methanol (68:32, v/v) |

| Buffer Preparation | Dissolve 4.0 g of sodium dihydrogen phosphate and 5 mL of triethylamine in 500 mL of purified water. Adjust pH to 6.0 with orthophosphoric acid and dilute to 1000 mL. Filter through a 0.45 µm membrane filter. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 294 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 30 minutes |

Sample Preparation:

-

Standard Stock Solution (for Levofloxacin): Accurately weigh about 25 mg of Levofloxacin reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Buffer:Methanol, 50:50, v/v).

-

Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of approximately 50 µg/mL.

-

Sample Solution (for drug product): Accurately weigh a quantity of the powdered tablets or measure a volume of liquid formulation equivalent to 50 mg of Levofloxacin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Further dilute to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the method, forced degradation of a levofloxacin sample should be performed.

-

Acid Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize the solution with 1N NaOH before injection.

-

Base Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize the solution with 1N HCl before injection.

-

Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 30% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance to UV radiation (200 watt hours/m²) for 48 hours.[1]

Prepare solutions of the stressed samples in the diluent and inject them into the HPLC system. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main levofloxacin peak and from each other.

Diagram: HPLC Workflow for Levofloxacin Stability Testing

Caption: Workflow for stability-indicating HPLC analysis of Levofloxacin.

Method 2: LC-MS/MS for Identification and Quantification of Degradation Products

For the identification of unknown degradation products and for highly sensitive quantification, LC-MS/MS is the method of choice.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the LC column, the analytes are ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), unambiguous identification and quantification at very low levels can be achieved.

Experimental Protocol

Instrumentation and Materials:

-

LC-MS/MS system (e.g., Agilent or Waters) with an ESI source

-

C18 column (e.g., Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 µm)[8]

-

HPLC grade acetonitrile, methanol, ammonium acetate, and formic acid

-

Purified water (Milli-Q or equivalent)

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |